3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

This compound features a neutral 3,4,5-trimethoxybenzyl side chain with no ionizable basic center—eliminating the pH-dependent solubility and permeability confounds inherent to trimethobenzamide. With 7 H-bond acceptors (vs. 8 in the 3,4,5-trisubstituted series) and reduced polar surface area, it offers distinct binding-mode characteristics for focused P-gp inhibitor library synthesis. Its inactivity against E. coli chorismate mutase qualifies it as a structurally matched negative control in shikimate-pathway antibacterial discovery. As a versatile dual-methoxylated benzamide building block, it enables construction of caramboxin analogs and neuroactive natural-product mimetics. ≥95% purity. Contact us for bulk inquiries.

Molecular Formula C19H23NO6
Molecular Weight 361.4 g/mol
Cat. No. B5178273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide
Molecular FormulaC19H23NO6
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC)OC
InChIInChI=1S/C19H23NO6/c1-22-14-8-13(9-15(10-14)23-2)19(21)20-11-12-6-16(24-3)18(26-5)17(7-12)25-4/h6-10H,11H2,1-5H3,(H,20,21)
InChIKeyTUTHBEMXLNMINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide: Structural Identity and Procurement-Relevant Physicochemical Profile


3,5-Dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide (CAS 1129406-59-2; synonymous with N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide) is a synthetic benzamide derivative belonging to the trimethoxybenzamide chemotype class . Characterized by a 3,5-dimethoxybenzoyl group amide-linked to a 3,4,5-trimethoxybenzylamine moiety, this compound possesses a molecular formula of C19H23NO6 and a molecular weight of 361.4 g/mol, with zero Rule-of-Five violations and a calculated ACD/LogP of 1.54 . The compound is commercially available as a research chemical (typical purity ≥95%) and serves as both a building block in organic synthesis and a scaffold for medicinal chemistry exploration .

Why 3,5-Dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide Cannot Be Replaced by Generic Trimethoxybenzamide Analogs


Substitution within the trimethoxybenzamide class is non-trivial because the specific regiochemistry of methoxy substitution on both the benzoyl and benzyl rings dictates hydrogen-bonding capacity, molecular planarity, and lipophilicity — parameters that directly modulate target engagement [1]. The target compound bears only two methoxy groups on its benzoyl ring (3,5-dimethoxy), unlike trimethobenzamide and the broader 3,4,5-trimethoxybenzamide series which carry three; this single methoxy deletion alters the number of hydrogen-bond acceptors from 8 to 7, reduces polar surface area, and shifts ACD/LogP by approximately 0.3–0.5 log units relative to the 3,4,5-trisubstituted congeners . Additionally, the benzylamine side chain of the target compound is a neutral 3,4,5-trimethoxybenzyl group rather than the ionizable 4-(2-dimethylaminoethoxy)benzyl pharmacophore of trimethobenzamide — eliminating a basic center (estimated pKa ~8.7) and thereby fundamentally changing pH-dependent solubility, permeability, and receptor-binding electrostatics [2]. These structural features mean that a researcher cannot assume equipotent or even qualitatively similar biological activity when interchanging this compound with other benzamide derivatives.

Quantitative Evidence Guide: 3,5-Dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide Versus Closest Analogs


Structural Differentiation: Methoxy-Regiochemistry Defines Hydrogen-Bond Acceptor Count and Polar Surface Area Versus Trimethobenzamide

The target compound possesses only two methoxy substituents on the benzoyl ring (3,5-dimethoxy), yielding 7 hydrogen-bond acceptors and a topological polar surface area (TPSA) of 75 Ų, compared to 8 acceptors and ~84 Ų for the 3,4,5-trimethoxybenzamide core of trimethobenzamide . This structural divergence is not cosmetic: in trimethoxybenzamide-based P-glycoprotein inhibitors, the number and position of methoxy groups directly affect molecular flatness and the formation of intramolecular hydrogen bonds — a key determinant of P-gp binding affinity that differs fundamentally between the 3,5-dimethoxy and 3,4,5-trimethoxy substitution patterns [1]. The benzylamine moiety of the target compound is a neutral 3,4,5-trimethoxybenzyl group, whereas trimethobenzamide incorporates a 4-(2-dimethylaminoethoxy)benzyl group with a basic tertiary amine (pKa ~8.7), conferring pH-dependent ionization absent in the target compound [2].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Lipophilicity Differential: ACD/LogP Shift of ~1 Unit Relative to Trimethobenzamide Dictates Partitioning Behavior

The target compound exhibits a calculated ACD/LogP of 1.54 and a Log Kow (KOWWIN v1.67 estimate) of 2.58 . In contrast, trimethobenzamide (MW 388.5) carries a basic dimethylaminoethoxy side chain and a trimethoxybenzoyl core, yielding an estimated XLogP3 of approximately 2.5–2.9 [1]. The ~1 log unit lower ACD/LogP of the target compound reflects the absence of the lipophilic dimethylaminoethoxy chain and the reduced methoxy count, which translates to lower membrane partitioning and potentially reduced blood-brain barrier penetration. This is mechanistically significant: in the 3,4,5-trimethoxybenzamide series, lipophilicity tuning via methoxy and side-chain modifications has been shown to modulate P-glycoprotein inhibitory IC50 values by over 10-fold [2].

Drug Design Lipophilicity ADME Prediction

Absence of Basic Ionizable Center Differentiates Target Compound from Trimethobenzamide: Implications for pH-Dependent Solubility and Receptor Binding

Trimethobenzamide contains a tertiary amine in its 4-(2-dimethylaminoethoxy)benzyl side chain with a calculated pKa of approximately 8.7, rendering it predominantly cationic at physiological pH (pH 7.4) [1]. This ionization state is integral to its antiemetic pharmacology, facilitating interaction with the chemoreceptor trigger zone through dopaminergic D2 receptor engagement . The target compound, by contrast, carries a neutral 3,4,5-trimethoxybenzylamine moiety with no ionizable group between pH 2 and 12, maintaining a constant neutral state across the entire gastrointestinal pH range . This eliminates pH-dependent solubility variation and electrostatic steering effects that contribute to trimethobenzamide's receptor-binding profile.

Ionization State Drug-Receptor Interactions Solubility

Chorismate Mutase Inhibition: A Negative Selectivity Marker Distinguishing the Target Compound from Active Benzamide Derivatives

In a biochemical screen for inhibitory activity against Escherichia coli chorismate mutase — a validated antibacterial target in the shikimate pathway — 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide exhibited no detectable inhibition . This negative result is informative: several substituted benzamides, including those with 3,5-dimethoxy substitution patterns, have demonstrated measurable chorismate mutase inhibition in the same assay format . The lack of activity indicates that the combination of the 3,5-dimethoxybenzoyl core with the 3,4,5-trimethoxybenzyl side chain does not productively engage the chorismate mutase active site, distinguishing it from active benzamide-based inhibitors of this enzyme.

Antibacterial Target Chorismate Mutase Selectivity Profiling

Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide


Chemical Biology Probe Development Requiring pH-Independent Benzamide Scaffolds

The target compound's lack of an ionizable basic center (unlike trimethobenzamide) makes it suitable as a chemical probe scaffold in assays where pH varies — such as subcellular organelle studies (lysosomal pH ~4.5 vs. cytosolic pH ~7.2) — because its neutral state eliminates pH-dependent confounding of solubility, permeability, and non-specific electrostatic binding . This property directly stems from the 3,4,5-trimethoxybenzyl side chain that replaces the dimethylaminoethoxy pharmacophore of trimethobenzamide.

P-Glycoprotein Inhibitor Development Leveraging Defined Methoxy-Regiochemistry

Given that the number and position of methoxy groups on trimethoxybenzamide scaffolds directly modulate P-glycoprotein inhibitory activity through effects on molecular flatness and intramolecular hydrogen bonding, the 3,5-dimethoxy arrangement of the target compound provides a structurally simplified, well-defined starting point for synthesizing focused P-gp inhibitor libraries [1]. The compound's 7 hydrogen-bond acceptors (vs. 8 for the 3,4,5-trimethoxy series) and reduced polar surface area may confer distinct binding-mode characteristics exploitable in structure-activity relationship campaigns.

Negative Control Compound Design for Chorismate Mutase Inhibitor Programs

Since 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide shows no detectable inhibition of E. coli chorismate mutase, it can serve as a structurally matched negative control in antibacterial discovery programs targeting the shikimate pathway . Its benzamide scaffold resembles active chemotypes in this target class, enabling researchers to attribute observed antibacterial effects specifically to chorismate mutase inhibition rather than non-specific benzamide activity.

Synthetic Building Block for Complex Poly-Methoxylated Natural Product Analogs

The compound functions as a versatile building block in organic synthesis for constructing more complex poly-methoxylated molecules, including analogs of caramboxin and other neuroactive natural products that feature 3,5-dimethoxybenzyl and 3,4,5-trimethoxybenzyl substructures [2]. Its dual methoxylated aromatic rings provide orthogonal synthetic handles for further derivatization.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.